molecular formula C6H8ClN3O2 B2781812 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1555626-06-6

4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2781812
CAS No.: 1555626-06-6
M. Wt: 189.6
InChI Key: ZBVYZIWXYJCQPV-UHFFFAOYSA-N
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Description

4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the triazole and butanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Scientific Research Applications

4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of the chloro group on the triazole ring, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-(5-chloro-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c7-6-8-4-9-10(6)3-1-2-5(11)12/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYZIWXYJCQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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